molecular formula C29H23Cl2N3O2S B408421 4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide CAS No. 328540-29-0

4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B408421
CAS No.: 328540-29-0
M. Wt: 548.5g/mol
InChI Key: QKZAMZQQQAUSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative featuring a highly substituted aromatic framework. Key structural attributes include:

  • Dihydropyridine core: A non-aromatic six-membered ring system with partial unsaturation, commonly associated with calcium channel modulation in pharmaceuticals .
  • Substituents: 2-Chlorophenyl group at position 4: Introduces steric bulk and electron-withdrawing effects. 5-Cyano group: A strong electron-withdrawing substituent that may influence electronic distribution and redox properties. 2-Methyl group: Contributes to steric hindrance and conformational stability. 6-Sulfanyl linkage to a 2-(4-methylphenyl)-2-oxoethyl moiety: The thioether bridge and ketone group may facilitate interactions with biological targets or alter solubility .

Characterization typically employs IR, NMR, and mass spectrometry (e.g., compound 13a in uses IR νmax 2214 cm⁻¹ for C≡N and 1664 cm⁻¹ for C=O) .

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2N3O2S/c1-17-7-9-19(10-8-17)25(35)16-37-29-23(15-32)27(22-5-3-4-6-24(22)31)26(18(2)33-29)28(36)34-21-13-11-20(30)12-14-21/h3-14,27,33H,16H2,1-2H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZAMZQQQAUSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H19Cl2N3O2S
  • Molecular Weight : 445.37 g/mol
  • SMILES Notation : Cc1cc(C(C#N)c2ccc(Cl)cc2)c(Cl)cc1NC(=O)c3cc(I)ccc3O

This structure features a dihydropyridine core, which is known for its role in various biological activities, particularly as calcium channel blockers and antihypertensive agents.

Anticancer Activity

Recent studies have indicated that compounds similar to this dihydropyridine derivative exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results in inhibiting tumor growth in various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds.

Case Study: Cytotoxicity Assays

In a study examining the cytotoxic effects of related compounds, it was found that:

  • IC50 Values : Compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines (e.g., A-431 and HT29) .

These findings suggest that modifications in the structure can significantly influence the anticancer efficacy of dihydropyridine derivatives.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Dihydropyridine derivatives are known to inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Chlorine Substitution : The presence of chlorine atoms at specific positions enhances both anticancer and antimicrobial activities.
  • Cyano Group : The cyano functionality contributes to increased lipophilicity and improved cellular uptake.
  • Dihydropyridine Core : This core structure is essential for calcium channel blocking activity, which may also contribute to its overall pharmacological profile.

Future Directions

Further research is needed to explore:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Analog Synthesis : To develop new derivatives that may enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name R<sup>4</sup> (Position 4) R<sup>3</sup> (Carboxamide) R<sup>6</sup> (Sulfanyl Side Chain) Key Functional Groups
Target Compound 2-Chlorophenyl 4-Chlorophenyl 2-(4-Methylphenyl)-2-oxoethyl Cl, CN, S, CO, CH3
">4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-... (5530-85-8) 2-Chlorophenyl 2-Methoxyphenyl 2-Phenyl-2-oxoethyl OCH3, CN, S, CO
">N-(4-Chlorophenyl)-6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-... (375835-02-2) 4-Methoxyphenyl 4-Chlorophenyl 2-(4-Chlorophenyl)-2-oxoethyl OCH3, Cl, CN, S, CO

Key Observations:

Position 4 Substitutions: The target compound’s 2-chlorophenyl group (ortho-substitution) introduces steric hindrance compared to the 4-methoxyphenyl (para-substitution) in . The 2-methoxyphenyl substituent in ’s compound may enhance solubility due to the methoxy group’s polarity but reduce metabolic stability .

Sulfanyl Side Chain: The target compound’s 4-methylphenyl moiety increases lipophilicity compared to the phenyl group in . Methyl groups may also hinder rotational freedom, stabilizing specific conformations .

Physicochemical and Hypothetical Bioactivity Trends

  • Chlorophenyl groups may stabilize charge-transfer interactions in biological systems, whereas methoxy groups could engage in hydrogen bonding .
  • Synthetic Accessibility: Diazonium salt coupling () is a viable route for introducing aryl groups, as demonstrated in the synthesis of cyanoacetamide derivatives .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6) :

    • δ 10.32 (s, 1H, NH carboxamide)

    • δ 8.63 (s, 1H, H-5 cyano adjacent)

    • δ 7.42–7.17 (m, 8H, aromatic protons)

    • δ 4.61 (d, J = 5.8 Hz, 2H, SCH2CO)

High-Performance Liquid Chromatography (HPLC)

  • Purity >99% achieved via reverse-phase C18 columns (gradient: 30–60% acetonitrile/water over 30 minutes).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • ESI-MS m/z = 615.2 [M+H]+ (calc. 615.12 for C29H22Cl2N3O3S).

  • Fragmentation ions at m/z 547.3 [M–C4H3O]+ and 398.2 [M–C4H3O–CH3C6H4CO]+ confirm substituent connectivity.

Comparative Analysis of Synthetic Pathways

ParameterPathway APathway B
Reaction Time 24–36 hours2–4 hours (microwave)
Catalyst N-MethylmorpholineFe3O4@SiO2 nanoparticles
Yield 56–65%72–78%
Purity >99% (HPLC)95–97% (HPLC)

Pathway A, detailed in sources and, remains the most widely validated method, though nanocatalyst-assisted approaches (Pathway B) show promise for reduced reaction times.

Challenges and Mitigation Strategies

Oxidation Sensitivity

The 1,4-dihydropyridine core is prone to air oxidation, forming pyridine byproducts. Strategies include:

  • Conducting reactions under nitrogen atmosphere.

  • Adding antioxidant stabilizers (e.g., BHT) during workup.

Regioselectivity in Alkylation

Competing S- vs. O-alkylation is minimized by:

  • Using polar aprotic solvents (DMF) for thiolate activation.

  • Employing excess bromo ketone (1.2 equivalents).

Scale-Up Considerations

Pilot-scale production (100 g batches) necessitates:

  • Continuous flow reactors : To manage exothermic alkylation steps.

  • Crystallization optimization : Ethanol/water (85:15 v/v) achieves 92% recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.